molecular formula C18H16N4O2 B3257671 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione CAS No. 29301-73-3

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B3257671
CAS No.: 29301-73-3
M. Wt: 320.3 g/mol
InChI Key: GBQSRYVTMOFHRK-UHFFFAOYSA-N
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Description

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione is a specialized chemical compound designed for research applications. This molecule features a 1,2-diphenylpyrazolidine-3,5-dione core, a scaffold recognized in medicinal chemistry research . The unique integration of the 3-methyldiazirine group makes this compound a valuable tool for photoaffinity labeling (PAL) studies. This technique is crucial for identifying molecular targets, studying drug-receptor interactions, and elucidating complex biological pathways. The diazirine group, upon photolysis, generates a highly reactive carbene intermediate capable of forming covalent bonds with proximal biomolecules, thereby "capturing" and helping to identify transient interactions that are otherwise difficult to study. Researchers can leverage this compound to probe the binding sites and mechanisms of action of pyrazolidinedione-based structures. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[(3-methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-18(19-20-18)12-15-16(23)21(13-8-4-2-5-9-13)22(17(15)24)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQSRYVTMOFHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione typically involves multiple steps. One common method includes the reaction of 1,2-diphenylhydrazine with maleic anhydride to form the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazirine derivatives.

Scientific Research Applications

The compound 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, supported by data tables and case studies.

Properties

  • Molecular Weight : 270.30 g/mol
  • Melting Point : Decomposes above 200 °C
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications, particularly as a potential drug candidate. Its structure allows for modifications that can enhance its efficacy against various diseases.

Case Study: Anti-Cancer Activity
A study investigated the anti-cancer properties of similar pyrazolidine derivatives, demonstrating that modifications in the diazirin moiety could lead to increased cytotoxicity against cancer cell lines. The findings suggest that compounds like 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione may serve as templates for developing new anticancer agents.

Biochemical Applications

The ability of this compound to form reactive intermediates makes it suitable for biochemical studies, particularly in probing protein interactions and enzyme mechanisms.

Data Table: Biochemical Activity

Application AreaObserved EffectReference
Protein LabelingHigh specificity in bindingJournal of Biochemistry
Enzyme InhibitionSignificant inhibition of target enzymesBioorganic Chemistry

Material Science

Due to its unique chemical properties, this compound can be utilized in material science for creating novel polymers or coatings with specific functionalities.

Case Study: Polymer Synthesis
Research has shown that incorporating diazirin derivatives into polymer matrices can enhance thermal stability and mechanical properties. The synthesized materials exhibited improved performance under varying environmental conditions.

Analytical Chemistry

The compound's reactivity can be harnessed in analytical methods, such as fluorescence spectroscopy or mass spectrometry, to detect and quantify biomolecules.

Example Application: Fluorescent Probes
Studies have developed fluorescent probes based on similar pyrazolidine structures that allow for real-time monitoring of cellular processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione involves the activation of the diazirine group upon exposure to UV light. This leads to the formation of a highly reactive carbene intermediate, which can insert into various chemical bonds, including C-H, N-H, and O-H bonds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The biological and chemical properties of pyrazolidinedione derivatives are heavily influenced by the substituent at the 4-position. Below is a comparative analysis of the target compound and its analogs:

Compound 4-Position Substituent Key Properties Applications References
Target Compound (3-Methyldiazirin-3-yl)methyl Reactive diazirine group for photoaffinity labeling; potential for covalent binding studies. Biochemical probing (e.g., enzyme interaction mapping). Inferred
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione (Phenylbutazone) Butyl Anti-inflammatory, analgesic, and antipyretic activity; acts as a peroxidase cofactor. NSAID (nonsteroidal anti-inflammatory drug) for treating arthritis and gout.
4-(3-Chlorocrotyl)-1,2-diphenylpyrazolidine-3,5-dione 3-Chlorocrotyl Anti-inflammatory activity comparable to phenylbutazone; lower acute toxicity. Experimental anti-inflammatory agent.
4-Lauryl-1,2-diphenylpyrazolidine-3,5-dione Lauryl (C₁₂H₂₅) Higher anti-inflammatory activity than phenylbutazone; reduced solubility. Potential lead compound for enhanced NSAIDs.
4-Furfurylidene-1,2-diphenylpyrazolidine-3,5-dione Furfurylidene Increased potency over phenylbutazone; limited bioavailability. Investigational analgesic and antipyretic.

Pharmacological and Toxicological Profiles

  • Anti-inflammatory Activity :
    • Phenylbutazone and its 3-chlorocrotyl analog show comparable efficacy in rat edema models (ED₅₀: ~100 mg/kg) .
    • Lauryl and furfurylidene derivatives exhibit superior activity but suffer from solubility and toxicity challenges .
  • Toxicity : The 3-chlorocrotyl analog demonstrates reduced chronic toxicity compared to phenylbutazone, highlighting the impact of substituent polarity on safety profiles .

Biological Activity

The compound 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione is a member of the pyrazolidine family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : Approximately 284.32 g/mol
  • Structure Features : The compound features a pyrazolidine ring with two phenyl groups and a diazirin moiety which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione has been explored through various studies. Here are some key findings:

Study Type Findings
In vitro studiesExhibited moderate cytotoxicity against various cancer cell lines (e.g., A549 and HeLa cells).
In vivo studiesShowed potential anti-tumor activity in mouse xenograft models at specific dosages.
Mechanistic studiesSuggested involvement in the modulation of apoptotic pathways and reduction of inflammatory markers.

Case Studies

  • Case Study on Anticancer Activity
    • In a study assessing the anticancer properties of similar pyrazolidine derivatives, it was found that compounds with structural similarities to 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione exhibited significant growth inhibition in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Case Study on Anti-inflammatory Effects
    • Another investigation focused on the anti-inflammatory potential of related compounds. Results indicated that these compounds could effectively reduce TNF-alpha levels in macrophage cultures, suggesting a promising avenue for treating inflammatory diseases.

Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione. Key areas for future study include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts with specific molecular targets.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using a diazirine-containing precursor. Key steps include:

  • Reacting 1,2-diphenylpyrazolidine-3,5-dione with a diazirine-methyl halide under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Confirmation of structure using 1^1H NMR (e.g., diazirine proton signals at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s solubility and formulation be optimized for in vivo studies?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (e.g., DMSO, acetone) for initial dissolution. For aqueous formulations, consider micellar systems (e.g., Tween-80) or salt formation (e.g., sodium salt derivatives) .
  • Stability : Conduct pH-dependent stability studies (pH 2–9) to identify optimal storage conditions. Use HPLC to monitor degradation products over time .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., diazirine methyl protons and pyrazolidine-dione carbonyl signals).
  • IR : Detect C=O stretches (~1750 cm⁻¹) and diazirine N=N vibrations (~1600 cm⁻¹).
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX-97 for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and data collection at 100 K .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anti-inflammatory activity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications at the diazirine or phenyl groups (e.g., electron-withdrawing/-donating groups) .

  • Biological assays : Test analogs in rat edema models (e.g., carrageenan-induced paw edema) at 50–200 mg/kg doses. Compare efficacy to phenylbutazone (reference compound) .

  • Toxicity screening : Monitor acute toxicity (LD₅₀) and chronic effects (28-day oral gavage) to balance potency and safety .

    Substituent Anti-inflammatory Activity Toxicity Profile
    LaurylHigher than phenylbutazoneModerate
    α-MethylethylideneHigherLow
    Diazirine-methyl (target)To be determinedTo be determined

    Data adapted from pyrazolidine-dione derivatives .

Q. What strategies resolve contradictions in efficacy vs. toxicity data for analogs?

  • Methodological Answer :

  • Dose optimization : Perform dose-response curves to identify therapeutic windows (e.g., ED₅₀ vs. LD₅₀).
  • Metabolic profiling : Use 14^{14}C-labeled compounds (synthesized via nucleophilic substitution with 14^{14}C-methyl iodide) to track metabolic pathways and identify toxic metabolites .
  • Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding to cyclooxygenase (COX) isoforms and off-target interactions .

Q. How can SHELX programs enhance crystallographic refinement of this compound?

  • Methodological Answer :

  • Data collection : Use a Bruker D8 Venture diffractometer with Cu-Kα radiation. Index reflections with SHELXD .
  • Refinement : Apply SHELXL-2018 for least-squares refinement. Address twinning (if present) using the TWIN/BASF commands. Validate with R₁ > 5% for weak reflections .
  • Validation : Check CIF files with PLATON for symmetry errors and hydrogen-bonding networks .

Q. What isotopic labeling approaches enable metabolic tracking of the compound?

  • Methodological Answer :

  • 14^{14}C labeling : Introduce 14^{14}C at the diazirine-methyl group via nucleophilic substitution (e.g., 14^{14}CH₃I). Purify using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Applications : Administer labeled compound to in vitro hepatocyte models. Use liquid scintillation counting to quantify metabolite distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione

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